4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C13H11ClN4 |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-chloro-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4/c1-8-4-3-5-11(9(8)2)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 |
InChI Key |
VKZQBTWSTPZTNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Phosphorus Oxychloride-Mediated Chlorination
The most widely reported method involves treating 1-(2,3-dimethylphenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one with excess POCl₃ under reflux. Adapted from the synthesis of the 3,5-dimethylphenyl analog, this reaction proceeds via nucleophilic substitution at the C4 carbonyl oxygen:
Mechanistic Pathway :
-
Activation of POCl₃ generates electrophilic Cl⁺ species.
-
Nucleophilic attack by the pyrimidin-4-one oxygen forms a transient oxonium intermediate.
-
Elimination of HPO₃Cl⁻ yields the chlorinated product.
-
Temperature : 105–108°C (reflux)
-
Time : 8–9 hours
-
Atmosphere : Nitrogen (prevents oxidation byproducts)
-
Workup : Quenching with chloroform at 25–30°C followed by 30–45 min stirring
Yield Considerations :
Alternative Chlorinating Agents
While POCl₃ dominates literature protocols, comparative studies suggest:
| Agent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| POCl₃ | 105–108 | 8–9 | 86.6 | Minimal |
| PCl₅ | 120–130 | 12 | 62 | Phosphorylated derivatives |
| SOCl₂ | 80–90 | 6 | 58 | Sulfur-containing impurities |
Phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) produce inferior yields due to competing side reactions, particularly with electron-rich aromatic systems.
Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Intermediate
Cyclocondensation of 5-Amino-1-(2,3-dimethylphenyl)pyrazole-4-carbonitrile
The precursor pyrimidin-4-one is synthesized via cyclocondensation, as demonstrated in analogous triazolo-pyrimidine systems:
Reaction Scheme :
-
5-Amino-1-(2,3-dimethylphenyl)pyrazole-4-carbonitrile reacts with formamide at 180°C.
-
Cyclization forms the pyrimidin-4-one core through intramolecular nucleophilic attack.
Critical Parameters :
-
Solvent : Excess formamide acts as both solvent and ammonia source
-
Temperature Control : Gradual heating prevents decomposition of methyl substituents
Dimroth Rearrangement in Intermediate Formation
Isomerization events, as observed in pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine syntheses, may occur during cyclocondensation:
Key Observations :
-
Ortho-methyl groups stabilize the desired tautomer through steric effects
-
Piperidine catalysis (1–2 mol%) accelerates rearrangement to thermodynamically favored products
Purification and Characterization
Crystallization Optimization
Post-chlorination mixtures require careful solvent selection:
| Solvent System | Purity (%) | Recovery (%) | Crystal Morphology |
|---|---|---|---|
| Chloroform/Hexane | 98.5 | 85 | Needles |
| Ethyl Acetate | 97.2 | 78 | Plates |
| Dioxane/Water | 99.1 | 82 | Prisms |
Chloroform/hexane (3:1 v/v) provides optimal recovery without co-crystallizing POCl₃ residues.
Spectroscopic Validation
1H-NMR (400 MHz, CDCl₃) :
-
δ 2.28 (s, 3H, C2-CH₃)
-
δ 2.35 (s, 3H, C3-CH₃)
-
δ 7.20–7.45 (m, 3H, aromatic)
-
δ 8.65 (s, 1H, pyrimidine-H)
13C-NMR :
-
158.4 ppm (C4-Cl) confirms successful chlorination
-
Absence of 170 ppm carbonyl signal verifies complete conversion
Scalability and Industrial Considerations
Kilogram-Scale Production
Adapting lab-scale protocols for pilot plants requires:
-
Reactor Design : Glass-lined to resist POCl₃ corrosion
-
Distillation Recovery : 90–92% POCl₃ reuse through vacuum distillation
-
Waste Management : Alkaline hydrolysis of residues to neutralize phosphorus species
Regulatory Compliance
-
ICH Guidelines : Residual solvent limits (<500 ppm chloroform) enforced via rotary evaporation
-
Genotoxic Impurities : Controlled below 1 ppm through activated carbon filtration
Emerging Methodologies
Microwave-Assisted Chlorination
Preliminary trials show promise:
-
Time Reduction : 2 hours vs. 8–9 hours conventional
-
Yield Improvement : 89% at 150°C with 300 W irradiation
Continuous Flow Systems
Microreactor technology minimizes thermal degradation:
-
Residence Time : 12 minutes
-
Conversion : 94% at 110°C
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic substitution: This reaction involves the replacement of a hydrogen atom by an electrophile.
Nucleophilic aromatic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Suzuki coupling: This reaction involves the formation of a carbon-carbon bond between a boronic acid and a halide.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include electrophiles such as bromine or chlorine.
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki coupling: Common reagents include palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class, recognized for diverse biological activities and potential therapeutic applications, especially in oncology. It features a pyrazolo ring fused with a pyrimidine ring, with a chlorine atom at the 4-position and a 2,3-dimethylphenyl group at the 1-position, contributing to its pharmacological properties.
Scientific Research Applications
- Anticancer Agent Research indicates its potential as an anticancer agent, inhibiting key enzymes in cancer cell proliferation. Similar structures have shown promise in targeting cyclin-dependent kinases (CDKs), crucial in cell cycle regulation and cancer progression. Derivatives can induce apoptosis in cancer cells and inhibit tumor growth across various cancer cell lines, including MCF-7 and HCT-116 cells in vitro.
- Medicinal Chemistry The applications of this compound are primarily found in medicinal chemistry.
- Interaction and Binding Studies Interaction studies have focused on its binding affinities with various protein targets. Molecular docking studies suggest that this compound can effectively bind to the ATP-binding sites of kinases such as CDK2 and BRAF V600E. These interactions are critical for its inhibitory effects on cancer cell proliferation and highlight its potential as a lead compound for drug development.
Related Compounds
The uniqueness of this compound lies in its specific combination of substituents that enhance its biological activity while providing distinct pharmacokinetic properties compared to other derivatives. Its ability to selectively inhibit specific kinases makes it a promising candidate for further development in targeted cancer therapies.
The table below summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidine | Core structure without substitutions | Anticancer activity |
| 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | Amino group at the 4-position | Inhibition of CDK2 |
| 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine | Methyl group at the 5-position | Antiproliferative effects |
| Phenylpyrazolo[3,4-d]pyrimidine | Phenyl substitution at various positions | Multitarget enzyme inhibition |
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cell signaling pathways that are crucial for cancer cell proliferation . The compound may also induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Pyrazolo[3,4-d]pyrimidines with diverse aryl/alkyl substituents at position 1 have been synthesized to optimize biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Increase electrophilicity at position 4, facilitating nucleophilic substitution reactions. The 4-chloro-1-(4-chlorophenyl) derivative exhibits higher reactivity toward hydrazine or amine nucleophiles .
- Electron-Donating Groups (e.g., OCH₃, CH₃): Improve solubility (e.g., methoxy) or steric bulk (e.g., dimethyl groups). The 3,5-dimethylphenyl analog shows enhanced antiproliferative activity compared to monosubstituted derivatives .
- Fluorine Substituents : The 2,4-difluorophenyl derivative demonstrates improved metabolic stability due to reduced cytochrome P450-mediated oxidation .
Functional Group Modifications at Position 6
Position 6 of the pyrazolo[3,4-d]pyrimidine core is another site for structural diversification:
Key Observations :
Replacement of the 4-Chloro Group
The 4-chloro group is often replaced to generate bioactive derivatives:
Key Observations :
Biological Activity
4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class, recognized for its diverse biological activities and potential therapeutic applications, particularly in oncology. This compound features a unique structure that enhances its pharmacological properties, making it a subject of extensive research in medicinal chemistry.
Structural Characteristics
The compound is characterized by:
- Core Structure : A fused pyrazolo and pyrimidine ring system.
- Substituents : A chlorine atom at the 4-position and a 2,3-dimethylphenyl group at the 1-position.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent.
Anticancer Properties
- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, particularly targeting cyclin-dependent kinases (CDKs) such as CDK2 and BRAF V600E. These kinases are crucial for cell cycle regulation and cancer progression .
- Induction of Apoptosis : In vitro studies demonstrate that derivatives of this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : One study reported IC50 values for related compounds against MCF-7 and HCT-116 cells ranging from 45 to 97 nM, indicating potent cytotoxic effects .
- Molecular Docking Studies : These studies reveal that the compound can effectively bind to ATP-binding sites of kinases, which is critical for its inhibitory effects on cancer cell proliferation .
Comparative Analysis with Related Compounds
The following table summarizes the biological activity of selected pyrazolo[3,4-d]pyrimidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at 4-position; dimethylphenyl at 1-position | Anticancer activity; CDK inhibition |
| 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | Amino group at the 4-position | Inhibition of CDK2 |
| 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine | Methyl group at the 5-position | Antiproliferative effects |
| Phenylpyrazolo[3,4-d]pyrimidine | Phenyl substitution at various positions | Multitarget enzyme inhibition |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the pyrazole ring by reacting hydrazine with an appropriate diketone.
- Cyclization to form the pyrazolopyrimidine core using amidine or guanidine derivatives.
- Introduction of the chloro group through chlorination methods.
- Attachment of the dimethylphenyl group via Suzuki-Miyaura coupling reactions .
Q & A
Q. What are the pharmacological implications of 4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how is its bioactivity initially assessed?
Methodological Answer: This compound is a purine analogue with demonstrated antitumor activity. Initial bioactivity testing involves in vitro cytotoxicity assays, such as the MTT assay, against cancer cell lines (e.g., HeLa or MCF-7). Researchers should use dose-response curves to determine IC₅₀ values and compare results with positive controls like doxorubicin. Structural analogs of pyrazolo[3,4-d]pyrimidines have shown inhibitory effects on kinase pathways, suggesting similar mechanisms for this derivative .
Q. What synthetic routes are commonly employed to prepare this compound, and how is purity ensured?
Methodological Answer: A standard synthesis involves nucleophilic substitution reactions. For example:
- React 1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with POCl₃ under reflux to introduce the chloro group.
- Purify the crude product via recrystallization from acetonitrile or ethanol.
- Confirm purity using HPLC (>95%) and characterize via IR (C-Cl stretch at ~750 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.4 ppm) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- In case of exposure, immediately rinse with water and consult safety data sheets (SDS) for first-aid measures.
- Store in a cool, dry place away from ignition sources, as recommended in SDS documentation .
Advanced Research Questions
Q. How can the crystal structure of this compound be characterized to validate its molecular geometry?
Methodological Answer:
- Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and torsion angles. For example, pyrazolo[3,4-d]pyrimidine derivatives typically exhibit a planar heterocyclic core with substituent-dependent dihedral angles.
- Compare experimental data with computational models (e.g., DFT-optimized structures) to assess conformational stability.
- Reference crystallographic parameters (e.g., space group, unit cell dimensions) from analogous compounds in databases like the Cambridge Structural Database .
Q. How can reaction conditions be optimized to synthesize derivatives with varying substituents?
Methodological Answer:
- Solvent selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) for nucleophilic substitutions .
- Catalysis: Introduce anhydrous sodium acetate to facilitate coupling reactions with aryl halides .
- Temperature control: Reflux at 80–100°C for 16–24 hours to achieve high yields.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate products via vacuum filtration and recrystallization .
Q. How should researchers interpret discrepancies in spectral data (e.g., NMR or IR) for structurally similar derivatives?
Methodological Answer:
- NMR analysis: Compare chemical shifts of aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). For example, electron-withdrawing substituents (e.g., -Cl) deshield adjacent protons.
- IR validation: Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ in keto derivatives) and rule out unreacted starting materials.
- Use high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .
Q. How can conflicting bioactivity data across studies be systematically addressed?
Methodological Answer:
- Replicate experiments: Use identical cell lines (e.g., ATCC-certified HepG2) and assay protocols (e.g., 48-hour incubation).
- Purity validation: Analyze compounds via HPLC-MS to exclude impurities (>98% purity).
- Orthogonal assays: Cross-validate results using apoptosis assays (Annexin V/PI staining) and kinase inhibition profiling .
Q. What strategies are effective in designing derivatives with enhanced target selectivity?
Methodological Answer:
- Structure-activity relationship (SAR): Introduce substituents (e.g., -CF₃, -OCH₃) at the 3- or 6-position to modulate steric and electronic effects.
- Molecular docking: Screen derivatives against kinase domains (e.g., EGFR or CDK2) using AutoDock Vina to predict binding affinities.
- Pharmacokinetic profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
